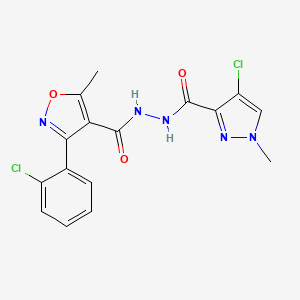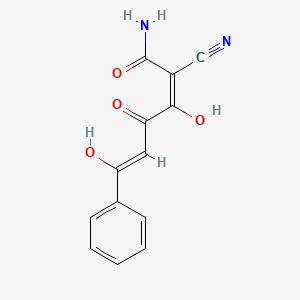
3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid N'-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the oxazole ring: The oxazole ring can be formed by cyclization of appropriate intermediates.
Coupling reactions: The final compound can be obtained by coupling the pyrazole and oxazole intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its biological activity and potential as a therapeutic agent.
Medicine: Investigating its potential use in drug development for treating various diseases.
Industry: Exploring its use in industrial processes and as a chemical intermediate.
Wirkmechanismus
The mechanism of action of N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE include other oxazole derivatives and pyrazole derivatives. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE apart is its unique combination of functional groups and structural features
Eigenschaften
Molekularformel |
C16H13Cl2N5O3 |
|---|---|
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
N'-(4-chloro-1-methylpyrazole-3-carbonyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13Cl2N5O3/c1-8-12(13(22-26-8)9-5-3-4-6-10(9)17)15(24)19-20-16(25)14-11(18)7-23(2)21-14/h3-7H,1-2H3,(H,19,24)(H,20,25) |
InChI-Schlüssel |
PAWYSBBUZKLOAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=NN(C=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B15007746.png)
![methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate](/img/structure/B15007758.png)
![Ethyl 2-({[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007759.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15007769.png)

![4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15007784.png)
![(5E)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B15007790.png)

![N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B15007800.png)
![methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B15007815.png)
![ethyl ({6-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate](/img/structure/B15007819.png)
![8-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007832.png)

